N-benzyl-N'-(3,4-dimethylphenyl)succinamide
Overview
Description
N-benzyl-N'-(3,4-dimethylphenyl)succinamide is a useful research compound. Its molecular formula is C19H22N2O2 and its molecular weight is 310.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 310.168127949 g/mol and the complexity rating of the compound is 391. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
Research has focused on the synthesis and evaluation of chemical properties of related compounds. For instance, the study by Fahim and Shalaby (2019) discussed the synthesis of novel benzenesulfonamide derivatives through various chemical reactions. These compounds demonstrated significant in vitro antitumor activity against specific cell lines, highlighting their potential in medical research applications beyond pharmacological usage (Fahim & Shalaby, 2019).
Corrosion Inhibition
The research by Kıcır et al. (2016) investigated the use of methyl-substituted phenyl-containing dithiocarbamate compounds as corrosion inhibitors for steel. This study showcased the compound's ability to offer stability and high inhibition efficiency, which is critical in protecting industrial materials and infrastructure (Kıcır et al., 2016).
Environmental Applications
The degradation of antimicrobial compounds in water treatment was explored by Li et al. (2020), focusing on advanced oxidation processes. This study provides insights into the kinetics, mechanisms, and the influence of environmental conditions on the degradation pathways of pollutants, contributing to the field of environmental chemistry and engineering (Li et al., 2020).
Material Science
Investigations into materials science, such as the work by Chafiq et al. (2020), have studied the corrosion inhibition properties of spirocyclopropane derivatives. These findings are vital for the development of new materials with enhanced durability and resistance to environmental degradation (Chafiq et al., 2020).
Properties
IUPAC Name |
N-benzyl-N'-(3,4-dimethylphenyl)butanediamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-14-8-9-17(12-15(14)2)21-19(23)11-10-18(22)20-13-16-6-4-3-5-7-16/h3-9,12H,10-11,13H2,1-2H3,(H,20,22)(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTALVJAWSKXXNX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CCC(=O)NCC2=CC=CC=C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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